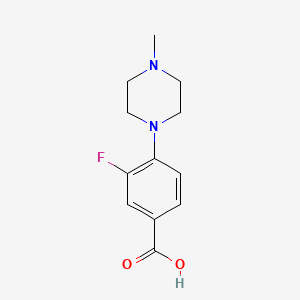

3-氟-4-(4-甲基哌嗪-1-基)苯甲酸

描述

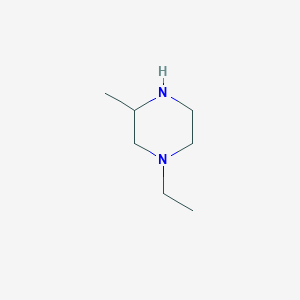

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a compound that is likely to possess a benzoic acid moiety substituted with a fluorine atom and a 4-methylpiperazine group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. For instance, the conformational stability and molecular structure of a related molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, were analyzed using ab initio Hartree-Fock and density functional theory, indicating the importance of such analyses for understanding the properties of these compounds .

Synthesis Analysis

The synthesis of related compounds often involves the formation of complex heterocyclic structures. For example, a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles was synthesized using microwave heating, which suggests that similar methods could potentially be applied to the synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid . The use of microwave irradiation is known to enhance reaction rates and improve yields, which could be beneficial for the efficient synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid can be elucidated using spectroscopic methods such as NMR and mass spectroscopy, as demonstrated in the synthesis of related benzimidazoles . Additionally, computational methods like Hartree-Fock and density functional theory provide detailed insights into the conformational stability and geometrical parameters of these molecules .

Chemical Reactions Analysis

The reactivity of the carboxylic acid group in 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid could be inferred from studies on similar compounds. For instance, 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide has been used as a derivatization reagent for carboxylic acids, indicating that the carboxylic acid moiety in such compounds can undergo specific reactions under optimized conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid can be anticipated based on the properties of structurally related compounds. For example, the vibrational spectra and solid-state FT-IR spectra provide information on the vibrational modes and contribute to the understanding of the compound's physical properties . The fluorescence properties of derivatized carboxylic acids also suggest that the compound may exhibit specific optical properties under certain conditions .

科学研究应用

药物中间体的合成

该化合物是合成各种药物制剂的关键中间体。例如,它已被用于制备具有潜在抗菌特性的衍生物,例如氟喹诺酮类抗生素玛波沙星。涉及该化合物的结构修饰旨在通过影响分子构象和与细菌酶的相互作用来增强抗菌谱和效力 (沈瑾等,2012)。此外,它还是靶向癌症治疗药物伊马替尼合成的关键前体,突出了其在慢性髓细胞白血病治疗开发中的作用 (E. Koroleva 等,2012)。

新型化合物的开发

对该化合物的研究延伸到创造具有独特性质的新材料。例如,研究探索了将其掺入聚合物中用于正负荧光成像应用,展示了其在材料科学中的多功能性以及开发新成像技术 的潜力 (田宏等,2002)。这说明了该化合物在制药领域之外的用途,在材料科学和工程等领域找到了应用。

分子结构和性质

该化合物也一直是研究其分子结构和性质的主题。涉及 X 射线晶体学和光谱学的研究提供了对含有该官能团的分子构象动力学和电子结构的见解。例如,对玛波沙星的研究阐明了分子的构象,突出了此类结构分析在新药设计和开发中优化药理学特征的重要性 (沈瑾等,2012)。

安全和危害

The safety data sheet for a similar compound, 3-(4-Methylpiperazin-1-yl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Pharmacokinetics

The piperazine ring might enhance membrane permeability, while the carboxylic acid group could impact the compound’s solubility and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid. For instance, the compound’s ionization state and thus its reactivity could be affected by pH. Similarly, high temperatures might increase the compound’s rate of degradation .

属性

IUPAC Name |

3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHQNVGKXHJWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593547 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid | |

CAS RN |

250683-76-2 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)